Benzene, (1-methylenenonyl)-
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Overview
Description
. It is a derivative of benzene, characterized by the presence of a nonyl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methylenenonyl)- typically involves the alkylation of benzene with a suitable nonyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of Benzene, (1-methylenenonyl)- follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and nonyl halide into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Benzene, (1-methylenenonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions typically convert the aromatic ring into a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens, nitro groups, or alkyl groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3 or FeBr3
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives, nitrobenzene, alkylbenzene
Scientific Research Applications
Benzene, (1-methylenenonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in understanding the interactions of aromatic hydrocarbons with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of Benzene, (1-methylenenonyl)- primarily involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Toluene (Methylbenzene): Similar in structure but with a methyl group instead of a nonyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Propylbenzene: Features a propyl group attached to the benzene ring .
Uniqueness: Benzene, (1-methylenenonyl)- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain increases its hydrophobicity and affects its solubility and reactivity in various chemical reactions .
Properties
CAS No. |
115045-59-5 |
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Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
dec-1-en-2-ylbenzene |
InChI |
InChI=1S/C16H24/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h8,10-11,13-14H,2-7,9,12H2,1H3 |
InChI Key |
QWYVTJQFFVAOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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